molecular formula C9H18Cl3O3PS B14692049 Tris(2-chloropropyl) thiophosphate CAS No. 33712-72-0

Tris(2-chloropropyl) thiophosphate

Cat. No.: B14692049
CAS No.: 33712-72-0
M. Wt: 343.6 g/mol
InChI Key: WWKDGLRDWDSGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-chloropropyl) thiophosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, particularly polyurethane foams. The compound has the chemical formula C9H18Cl3O4P and a molecular weight of 327.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-chloropropyl) thiophosphate is typically synthesized by reacting propylene oxide with phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloropropyl) thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphate compounds .

Mechanism of Action

The mechanism of action of tris(2-chloropropyl) thiophosphate involves the hydrolysis of its phosphoester bonds. This process leads to the formation of bis(2-chloropropyl) phosphate and mono-chloropropyl phosphate. The compound’s flame-retardant properties are attributed to its ability to release phosphorus-containing radicals that inhibit the combustion process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-chloropropyl) thiophosphate is unique due to its specific chemical structure, which provides distinct flame-retardant properties. Its ability to form multiple isomers also contributes to its versatility in various applications .

Properties

CAS No.

33712-72-0

Molecular Formula

C9H18Cl3O3PS

Molecular Weight

343.6 g/mol

IUPAC Name

tris(2-chloropropoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H18Cl3O3PS/c1-7(10)4-13-16(17,14-5-8(2)11)15-6-9(3)12/h7-9H,4-6H2,1-3H3

InChI Key

WWKDGLRDWDSGLU-UHFFFAOYSA-N

Canonical SMILES

CC(COP(=S)(OCC(C)Cl)OCC(C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.